N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a carboxamide group at position 6 of the benzothiazole core and a (3-hydroxyoxolan-3-yl)methyl substituent. The 3-hydroxyoxolan (tetrahydrofuran-3-ol) substituent introduces a polar, oxygen-containing heterocycle, likely enhancing solubility and hydrogen-bonding capacity compared to purely hydrophobic side chains.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12(14-6-13(17)3-4-18-7-13)9-1-2-10-11(5-9)19-8-15-10/h1-2,5,8,17H,3-4,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZADPUOPXBDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyoxolan moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Key Observations :
- Polarity : The hydroxyoxolan group in the target compound likely increases hydrophilicity compared to benzyl () or dimethoxybenzyl () substituents.
Physical and Chemical Properties
- Density and Solubility : The dimethoxybenzyl-pyrrole analog () has a predicted density of 1.31 g/cm³ and pKa of 12.89, reflecting moderate hydrophobicity and weak basicity. The hydroxyoxolan substituent in the target compound may reduce density and increase water solubility compared to this analog .
- Stability : Ether-containing side chains (e.g., hydroxyethoxy in , hydroxyoxolan in the target compound) may improve metabolic stability compared to ester or amide-linked groups.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a compound of interest due to its diverse biological activities, including antiproliferative and antimicrobial effects. This article summarizes the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its bioactive properties. The presence of the hydroxyoxolan group may enhance its solubility and bioavailability, contributing to its pharmacological potential.
Antiproliferative Activity
Research Findings:
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibited significant activity, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.2 |
| A549 (lung cancer) | 2.2 |
| NIH/3T3 (normal fibroblast) | 5.3 |
These results suggest that the compound selectively inhibits cancer cell growth while showing less toxicity to normal cells .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis (Gram-positive) | 8 |
| S. aureus (Gram-positive) | 16 |
| E. coli (Gram-negative) | 32 |
These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Antioxidant Activity : It has shown significant antioxidant activity, reducing oxidative stress in cells, which may contribute to its antiproliferative effects .
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Zebrafish Model : In vivo studies using zebrafish models indicated that the compound could effectively reduce tumor growth and metastasis when administered at specific dosages .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for benzothiazole-6-carboxamide derivatives, and how can they be adapted for N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide?
- Methodology : Benzothiazole-carboxamide derivatives are commonly synthesized via condensation reactions between benzothiazole amines and activated carboxylic acids (e.g., acid chlorides or imidazole intermediates). For example, 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was prepared by reacting 1-adamantylacetyl imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux . Adapting this method, the 3-hydroxyoxolane methyl group could be introduced via alkylation or nucleophilic substitution of a benzothiazole precursor. Photochemical alkylation protocols using alcohols or ethers (e.g., 1,4-dioxane) under UV light may also facilitate functionalization of the benzothiazole core .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR : Analyze proton environments (e.g., hydroxyoxolane methyl protons at δ ~3.5–4.0 ppm and benzothiazole aromatic protons at δ ~7.0–8.5 ppm) to confirm substituent integration .
- IR : Identify characteristic bands such as amide C=O (~1660–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- HPLC/MS : Ensure >95% purity and verify molecular ion peaks (e.g., [M+H]⁺ for precise mass matching) .
Q. What crystallization strategies are effective for benzothiazole-carboxamide derivatives, and how do they influence structural analysis?
- Methodology : Slow evaporation from ethanol or chloroform/methanol mixtures often yields single crystals suitable for X-ray diffraction. For example, 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide crystallized in the triclinic P1 space group, revealing intermolecular hydrogen bonds (N–H⋯N) and planar benzothiazole-acetamide geometries critical for stability . Similar protocols can be applied to study the hydroxyoxolane moiety’s conformational effects.
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GSK-3β). For instance, N-substituted carboxamides were docked into GSK-3β’s ATP-binding pocket, with scoring functions evaluating hydrogen bonds and hydrophobic contacts . Prioritize targets based on the hydroxyoxolane group’s potential to form hydrogen bonds (e.g., with polar residues like Ser/Thr).
Q. What role do non-classical hydrogen bonds and π-interactions play in the supramolecular assembly of benzothiazole-carboxamides?
- Methodology : Analyze X-ray crystallography data to identify C–H⋯O/N and S⋯S interactions. In 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide, C6–H6⋯O3 and S1⋯S2 interactions (3.62 Å) stabilized crystal packing . For the hydroxyoxolane derivative, assess how the hydroxyl group participates in H-bonding networks or influences solubility.
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?
- Methodology : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the benzothiazole or hydroxyoxolane moieties. Test in vitro against target enzymes or cell lines, correlating activity with electronic (Hammett σ) or steric (Taft Es) parameters. For example, fluorinated benzothiazole analogs showed enhanced metabolic stability in pharmacokinetic assays .
Q. What experimental and computational approaches are used to assess metabolic stability and toxicity of benzothiazole-carboxamides?
- Methodology :
- In vitro assays : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify cytochrome P450 isoforms involved in oxidation .
- ADMET prediction : Tools like SwissADME or ProTox-II can predict blood-brain barrier penetration and hepatotoxicity based on logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
